molecular formula C23H21N3O6S B11516412 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B11516412
M. Wt: 467.5 g/mol
InChI Key: RYCMJVZHCLBYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate is a complex organic compound with a molecular formula of C23H21N3O6S This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, an oxo group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-sulfamoylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-benzoylmethioninate
  • 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate
  • 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (benzoylamino)(phenyl)acetate

Uniqueness

Compared to similar compounds, 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-2-phenylacetate

InChI

InChI=1S/C23H21N3O6S/c24-33(30,31)19-13-11-18(12-14-19)25-20(27)15-32-23(29)21(16-7-3-1-4-8-16)26-22(28)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,25,27)(H,26,28)(H2,24,30,31)

InChI Key

RYCMJVZHCLBYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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